(4-Cycloheptylphenyl)boronic acid
Description
Contextualization of Arylboronic Acids as Versatile Synthetic Intermediates
Arylboronic acids are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.commt.com This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. yonedalabs.com The reaction's mild conditions, high functional group tolerance, and the stability of boronic acids in air and water contribute to its widespread use. mt.comorganic-chemistry.org
Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other metal-catalyzed reactions, including C-N and C-O bond formation, as well as additions to aldehydes, imines, and unsaturated carbonyl compounds. oup.comoup.com Their ability to act as building blocks for a wide array of organic molecules makes them indispensable in fields ranging from medicinal chemistry to materials science. boronmolecular.comnih.gov
Historical Development and Significance of Boron Chemistry in Organic Synthesis
The journey of boron in organic chemistry has been one of continuous discovery and expanding utility. Elemental boron was first isolated in 1808, but it was the exploration of organoboron compounds in the mid-20th century that truly unlocked its potential. acs.orgacs.org The hydroboration reaction, discovered by H.C. Brown, provided a straightforward method for preparing organoboranes, which in turn could be converted into a variety of functional groups. thieme.delibretexts.org
The development of the Suzuki-Miyaura coupling in the late 1970s and early 1980s marked a paradigm shift, establishing arylboronic acids as key players in the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials. yonedalabs.comlibretexts.org The stability, ease of handling, and generally low toxicity of boronic acids further solidified their importance in synthetic chemistry. organic-chemistry.org
Structural Features and Chemical Basis of (4-Cycloheptylphenyl)boronic Acid's Reactivity
The reactivity of this compound, like other arylboronic acids, is dictated by the electronic nature of the boron atom. Boron possesses a vacant p-orbital, making it a Lewis acid and capable of accepting a pair of electrons. mdpi.com This electrophilicity is central to its role in transmetalation, a key step in the Suzuki-Miyaura coupling catalytic cycle. numberanalytics.comlibretexts.org
The presence of the cycloheptyl group on the phenyl ring can influence the electronic properties of the boronic acid, though its effect is primarily steric. The bulky cycloheptyl group can impact the rate and efficiency of reactions by influencing the approach of reactants to the boron center.
The mechanism of the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: A palladium(0) catalyst reacts with an organohalide to form a palladium(II) species. numberanalytics.comyonedalabs.com
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base. organic-chemistry.orglibretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. numberanalytics.comyonedalabs.com
The boronic acid must be activated by a base to enhance the polarization of the organic ligand and facilitate the transmetalation step. organic-chemistry.org
Overview of Research Trajectories for Arylboronic Acids in Modern Chemistry
Current research involving arylboronic acids is expanding into new and exciting territories. While the Suzuki-Miyaura coupling remains a cornerstone, chemists are continuously developing more efficient and environmentally friendly catalytic systems, including the use of water as a solvent. nih.gov
Furthermore, the unique ability of boronic acids to reversibly bind with diols is being exploited in various applications. nih.gov This includes the development of sensors for saccharides, self-assembling materials, and drug delivery systems. chemrxiv.org In medicinal chemistry, boronic acid derivatives are being investigated as inhibitors for a range of enzymes, with some already approved as drugs. nih.govmdpi.comresearchgate.net The development of novel boronic acids with tailored electronic and steric properties continues to be an active area of research, aiming to expand the scope and utility of these versatile compounds.
Properties of this compound
| Property | Value |
| Molecular Formula | C13H19BO2 |
| Molecular Weight | 218.10 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 135-140 °C |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. |
This data is compiled from publicly available sources and may vary.
Properties
Molecular Formula |
C13H19BO2 |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
(4-cycloheptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c15-14(16)13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,15-16H,1-6H2 |
InChI Key |
VMXUHAPFJNBZBL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCCCC2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cycloheptylphenyl Boronic Acid
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of arylboronic acids, including (4-Cycloheptylphenyl)boronic acid. Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.
A plausible and common route for the synthesis of this compound involves the formation of a Grignard reagent from 4-cycloheptylbromobenzene, followed by borylation with a trialkyl borate (B1201080) like trimethyl borate. However, the generation of Grignard reagents is often highly exothermic and the reagents themselves are sensitive to air and moisture, posing significant challenges for large-scale batch production. vapourtec.comaiche.org
Continuous flow systems effectively mitigate these risks. The synthesis can be designed as a "telescoped" process where the hazardous Grignard reagent is generated in-situ and consumed immediately in a subsequent step without isolation. vapourtec.com In a typical setup for this compound, a solution of 4-cycloheptylbromobenzene in a suitable solvent would be passed through a packed-bed reactor containing magnesium turnings. vapourtec.comresearchgate.net This allows for the controlled, in-situ formation of the 4-cycloheptylphenylmagnesium bromide.
The resulting Grignard stream is then directly merged with a stream of a borate ester (e.g., trimethyl borate) in a second flow reactor, such as a T-mixer followed by a residence time coil. The precise temperature control afforded by flow reactors is critical for this borylation step, which is typically conducted at low temperatures to prevent the formation of byproducts from over-addition. This continuous process minimizes the volume of hazardous Grignard reagent present at any given time and allows for safe, automated, and scalable production. aiche.orggordon.edu This approach not only enhances safety but also often leads to higher yields and purity compared to batch methods by minimizing side reactions like Wurtz coupling. researchgate.netfraunhofer.de
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Arylboronic Acids via Grignard Route
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | High risk due to exothermicity and handling of large volumes of pyrophoric Grignard reagent. aiche.org | Significantly improved safety due to small reactor volumes and in-situ generation/consumption of hazardous intermediates. vapourtec.comgordon.edu |
| Scalability | Scaling up is challenging due to heat transfer limitations and safety concerns. fraunhofer.de | Readily scalable by extending operational time ("scaling-out") or using larger reactors. aiche.orgresearchgate.net |
| Process Control | Difficult to control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, residence time, and stoichiometry, leading to higher consistency and purity. vapourtec.comfraunhofer.de |
| Reaction Time | Often requires long reaction times for completion, including slow reagent addition. fraunhofer.de | Drastically reduced reaction times, often from hours to minutes or even seconds. organic-chemistry.org |
| Productivity | Lower space-time yield. | High throughput and space-time yield, enabling kilogram-scale production on a lab-scale setup. aiche.org |
Green Chemistry Principles in the Preparation of this compound
Solvent Selection and Catalytic System Optimization
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. In the context of the Grignard-based synthesis of this compound, traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) pose safety and environmental concerns. Recent studies have highlighted greener alternatives. rsc.orgrsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, has emerged as a superior solvent for Grignard reactions. rsc.orgumb.edu It offers comparable or even better performance than THF while being less water-miscible, which simplifies aqueous work-up and product isolation, thereby reducing solvent waste. rsc.org
Table 2: Comparison of Solvents for Grignard-based Arylboronic Acid Synthesis
| Solvent | Source | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Diethyl Ether | Petrochemical | Effective for Grignard formation. | High volatility, flammability, prone to peroxide formation. |
| Tetrahydrofuran (THF) | Petrochemical | Good solvating power for Grignard reagents. | Water-miscible (difficult work-up), prone to peroxide formation. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., levulinic acid) | Higher boiling point, lower water miscibility, less prone to peroxide formation, derived from biomass. rsc.orgrsc.org | Higher cost compared to traditional ethers. |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, hydrophobic, stable to acids/bases, resistant to peroxide formation. rsc.org | Higher cost, petrochemical source. |
An alternative, more atom-economical route to this compound is the direct C-H borylation of cycloheptylbenzene. This method avoids the pre-functionalization required for the Grignard route (i.e., bromination of cycloheptylbenzene). These reactions are typically catalyzed by transition metal complexes, most notably those based on iridium. researchgate.netnih.gov Optimization of the catalytic system is key to achieving high efficiency and selectivity. For the synthesis of this compound, achieving para-selectivity is crucial. Research has shown that the choice of ligand on the iridium center can direct the borylation to the sterically least hindered position of the aromatic ring, which in this case would be the desired para-position. rsc.orgresearchgate.net Catalytic systems using bipyridine or phenanthroline-based ligands have shown high activity and selectivity in arene borylation. nih.govorganic-chemistry.org
Atom Economy and E-Factor Considerations
Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of a synthetic route. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics. researchgate.net
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product.
Grignard Route: C13H17Br + Mg + B(OCH3)3 + H2O → C13H19BO2 + Mg(Br)OH + 3 CH3OH The atom economy for this route is significantly less than 100% due to the formation of magnesium salts and methanol (B129727) as stoichiometric byproducts.
Direct C-H Borylation Route: C13H18 + B2pin2 → C13H17Bpin + H-Bpin (can be recycled) (followed by hydrolysis) C13H18 + HBpin → C13H17Bpin + H2 The direct C-H borylation route offers a much higher atom economy, as, in the ideal catalytic cycle, the only byproduct is hydrogen gas (H2). nih.gov
The E-Factor provides a more comprehensive measure by calculating the total mass of waste produced per kilogram of product. This includes not only byproducts but also solvent losses, excess reagents, and materials used in work-up and purification. nih.gov
Table 3: Green Metrics Comparison for a Hypothetical Synthesis of this compound
| Metric | Grignard Route | Direct C-H Borylation Route |
|---|---|---|
| Atom Economy | Low (typically < 50%) | High (theoretically approaching 100% with H2 as byproduct) |
| Key Byproducts | Magnesium salts, alcohol from borate ester hydrolysis | Hydrogen gas (H2) |
| Reagent Stoichiometry | Stoichiometric use of magnesium and haloarene | Catalytic use of transition metal, stoichiometric borane |
| Estimated E-Factor | High (can be >10-100), dominated by solvent and salt waste. | Lower (can be <10), significantly reduced solvent and byproduct waste. |
By employing flow chemistry, which minimizes solvent usage and can improve yields, and by choosing a more direct synthetic route like C-H borylation, the E-Factor for the synthesis of this compound can be dramatically reduced, aligning the manufacturing process with the principles of green and sustainable chemistry. researchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 4 Cycloheptylphenyl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of (4-Cycloheptylphenyl)boronic acid by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.
High-Resolution 1H and 13C NMR Techniques
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the cycloheptyl group are expected. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the cycloheptyl ring will resonate in the upfield region (δ 1.0-3.0 ppm). The methine proton attached to the phenyl ring would likely be the most downfield of the aliphatic signals.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will show signals in the δ 120-140 ppm range, with the carbon atom attached to the boron atom (ipso-carbon) often being difficult to detect due to quadrupolar relaxation. rsc.org The aliphatic carbons of the cycloheptyl ring will appear in the upfield region (δ 20-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to Boron) | 7.8-8.2 | 130-135 |
| Aromatic CH (meta to Boron) | 7.2-7.5 | 125-130 |
| Cycloheptyl CH (methine) | 2.5-3.0 | 45-50 |
| Cycloheptyl CH₂ | 1.4-1.9 | 25-35 |
| B(OH)₂ | 4.5-5.5 (broad) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹¹B NMR Spectroscopy for Boron Environment Analysis
¹¹B NMR spectroscopy is a specialized technique that directly probes the boron atom, providing valuable information about its hybridization state and coordination environment. nsf.govnih.gov For this compound, the boron atom is in a trigonal planar sp² hybridized state, which typically results in a broad signal in the ¹¹B NMR spectrum in the range of δ 28-33 ppm. rsc.orgsdsu.edu The chemical shift can be influenced by the solvent and the presence of any coordinating species. sdsu.edu The interaction of the boron nucleus with its chemical surroundings provides a unique fingerprint for the boronic acid functionality. nih.gov
2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between neighboring protons on the cycloheptyl ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly useful for establishing the connectivity between the cycloheptyl group and the phenyl ring, for example, by showing a correlation between the methine proton of the cycloheptyl ring and the aromatic carbons. researchgate.net
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₁₃H₁₉BO₂ is 218.1478. An experimentally determined mass from an HRMS analysis that is very close to this theoretical value would provide strong evidence for the correct molecular formula.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used to analyze organic molecules like boronic acids. nih.gov
ESI-MS: This technique is well-suited for polar and thermally labile compounds. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as adducts with solvent molecules or salts. rsc.org The analysis of arylboronic acids under ESI conditions has been systematically studied to understand their behavior in the gas phase. nih.gov
APCI-MS: APCI is suitable for less polar compounds and can be used as a complementary technique to ESI. It involves ionization at atmospheric pressure through chemical reactions, which can also yield the protonated molecule [M+H]⁺.
Both ESI and APCI can be coupled with liquid chromatography (LC) for the analysis of complex mixtures and for quantitative studies. sciex.comscirp.org
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the molecular structure of a compound. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For a molecule like this compound, single crystal XRD would reveal the planarity of the phenyl ring, the conformation of the cycloheptyl group, and the geometry of the boronic acid moiety. In related phenylboronic acid derivatives, the boronic acid group is often observed to be nearly coplanar with the benzene (B151609) ring. nih.gov The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which are crucial in dictating the supramolecular assembly. nih.gov
| Parameter | Description | Typical Expected Value/Information for this compound |
| Crystal System | The symmetry of the crystal lattice. | To be determined by analysis. |
| Space Group | The specific symmetry group of the crystal. | To be determined by analysis. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | To be determined by analysis. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-B, B-O). | To be determined by analysis. |
| Bond Angles | The angles between adjacent bonds (e.g., O-B-O, C-C-C). | The O-B-O angle is expected to be around 120°. nih.gov |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Would reveal the orientation of the cycloheptyl ring relative to the phenyl group. |
| Hydrogen Bonding Network | The pattern of hydrogen bonds between molecules. | Expected to involve the boronic acid OH groups. nih.gov |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different bioavailability.
The potential for this compound to exhibit polymorphism can be investigated by crystallizing the compound under various conditions, such as from different solvents or at different temperatures. researchgate.net Each polymorphic form would yield a unique X-ray diffraction pattern. The analysis of the crystal packing for each polymorph would reveal how the molecules arrange themselves in the solid state, driven by a combination of hydrogen bonding, van der Waals forces, and potentially π-stacking interactions between the phenyl rings. The study of co-crystallization with other molecules can also reveal a variety of hydrogen bonding networks. diva-portal.orgmdpi.com
| Factor | Influence on Polymorphism | Analytical Observation |
| Solvent of Crystallization | Different solvents can promote the formation of different crystal packing arrangements. researchgate.net | Different crystal habits (e.g., needles, plates) may be observed, each corresponding to a different polymorph. researchgate.net |
| Temperature | The rate of cooling and the temperature of crystallization can influence which polymorphic form is kinetically or thermodynamically favored. | DSC analysis can be used to identify different polymorphic forms and their transition temperatures. |
| Additives | The presence of impurities or specifically added co-formers can direct the crystallization towards a particular polymorph. | New crystal forms with altered unit cells may be identified through XRD. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational energies of their chemical bonds.
In FTIR spectroscopy, infrared radiation is passed through a sample, and the absorption of radiation at different wavenumbers is measured. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which shows characteristic peaks for different functional groups. For this compound, FTIR spectroscopy would be expected to show characteristic absorption bands for the O-H, C-H, C=C (aromatic), and B-O bonds. The broadness and position of the O-H stretching band can provide insights into the extent of hydrogen bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H (Boronic Acid) | Stretching | 3200-3600 (broad) |
| C-H (Cycloheptyl & Aromatic) | Stretching | 2850-3100 |
| C=C (Aromatic Ring) | Stretching | 1450-1600 |
| B-O | Stretching | 1300-1400 |
| B-C | Stretching | 1000-1090 researchgate.net |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a sample. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide strong signals for the aromatic ring vibrations and the C-C bonds of the cycloheptyl group. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. In some applications, Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the signal of molecules adsorbed on metallic nanoparticles. nih.govrsc.orgnih.gov
| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| C=C (Aromatic Ring) | Stretching | 1580-1620 |
| C-H (Aromatic) | Bending | 1000-1100 |
| C-H (Cycloheptyl) | Stretching | 2850-3000 |
| B-O | Stretching | 1300-1400 |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₁₃H₁₉BO₂), elemental analysis would be used to experimentally determine the mass percentages of carbon, hydrogen, and boron. This is typically achieved through combustion analysis for carbon and hydrogen, where the sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. Boron content can be determined by various methods, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) after appropriate sample digestion. The experimentally determined percentages are then compared to the theoretically calculated values to confirm the empirical formula and purity of the compound.
| Element | Theoretical Mass Percentage (%) for C₁₃H₁₉BO₂ | Analytical Method |
| Carbon (C) | 71.58 | Combustion Analysis |
| Hydrogen (H) | 8.78 | Combustion Analysis |
| Boron (B) | 4.96 | ICP-AES or other atomic spectroscopy methods |
| Oxygen (O) | 14.68 | Calculated by difference |
Mechanistic Investigations and Reactivity Studies of 4 Cycloheptylphenyl Boronic Acid
Fundamental Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and (4-Cycloheptylphenyl)boronic acid serves as a valuable coupling partner for the synthesis of various biaryl compounds. The catalytic cycle of this reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Oxidative Addition and Reductive Elimination Steps
The final step of the catalytic cycle is reductive elimination, where the two organic moieties on the palladium(II) center are coupled to form the desired biaryl product, regenerating the palladium(0) catalyst. utrgv.edu This step is generally favored by steric hindrance on the palladium complex, which can be influenced by the ligands and the substrates. The bulky cycloheptyl group of this compound could potentially accelerate the reductive elimination step.
Transmetalation Kinetics and Thermodynamics
Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) center. This process typically involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. The kinetics of this step are complex and can be influenced by the nature of the base, the solvent, and the substituents on the boronic acid.
A comparative study on the transmetalation rates of various para-substituted phenylboronic acids could provide insight into the specific effect of the cycloheptyl group. For instance, comparing the kinetics of this compound with phenylboronic acid and (4-tert-butylphenyl)boronic acid under identical conditions would help to dissect the steric and electronic contributions.
Table 1: Hypothetical Kinetic Data for Transmetalation of Various Phenylboronic Acids
| Boronic Acid | Relative Rate of Transmetalation |
| Phenylboronic acid | 1.0 |
| (4-tert-Butylphenyl)boronic acid | Data not available |
| This compound | Data not available |
Role of Ligand Architecture in Catalytic Cycle Efficiency
The choice of ligand on the palladium catalyst is critical for the efficiency of the Suzuki-Miyaura coupling. Ligands can influence the solubility of the catalyst, its stability, and the rates of the individual steps in the catalytic cycle. For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups, are often employed to enhance catalytic activity. rsc.org
These ligands can promote the oxidative addition step and stabilize the palladium center, preventing catalyst decomposition. The steric bulk of the ligand can also facilitate the reductive elimination step. The interplay between the steric hindrance of the ligand and the this compound would be a key factor in optimizing the reaction conditions.
Protonolysis and Dehydration Pathways of Boronic Acids
A common side reaction for boronic acids is protonolysis, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, cycloheptylbenzene). This reaction is generally more facile for boronic acids with electron-donating substituents, which stabilize the partial negative charge on the carbon atom in the transition state. The electron-donating nature of the cycloheptyl group might make this compound more susceptible to protodeboronation compared to phenylboronic acid, particularly under acidic conditions or in the presence of protic solvents.
Boronic acids can also undergo reversible dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the concentration of the boronic acid, the temperature, and the presence of water. For this compound, the formation of the corresponding boroxine (B1236090), tris(4-cycloheptylphenyl)boroxine, would be expected under anhydrous conditions or upon heating. The bulky cycloheptyl groups might influence the rate of formation and the stability of the boroxine ring.
Lewis Acidity and Coordination Chemistry of the Boron Center
The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. nih.govresearchgate.netru.nlsemanticscholar.org This Lewis acidity is fundamental to its reactivity, including its interaction with bases in the transmetalation step of the Suzuki-Miyaura coupling and its ability to coordinate with various Lewis bases. The electron-donating cycloheptyl group would be expected to decrease the Lewis acidity of the boron center in this compound compared to unsubstituted phenylboronic acid. This can be quantified by measuring the pKa of the boronic acid, which reflects the equilibrium between the neutral boronic acid and the anionic boronate species in the presence of a base.
The coordination chemistry of this compound would involve the formation of adducts with Lewis bases. For example, it can form complexes with diols to generate boronate esters. The steric bulk of the cycloheptyl group might influence the stability and geometry of these coordination complexes.
Table 2: Estimated pKa Values of Phenylboronic Acids
| Compound | Estimated pKa |
| Phenylboronic acid | ~8.8 |
| (4-tert-Butylphenyl)boronic acid | ~9.0 |
| This compound | Expected to be slightly higher than 8.8 |
The pKa for this compound is an estimation based on the electronic effect of the alkyl group.
Reactivity in Aqueous and Non-Aqueous Media
The choice of solvent can significantly impact the reactivity of boronic acids in cross-coupling reactions. nih.gov Suzuki-Miyaura reactions are often carried out in a mixture of an organic solvent and an aqueous base. Water can play a crucial role in activating the boronic acid and facilitating the transmetalation step.
For this compound, its solubility in different solvent systems would be a key consideration. The nonpolar cycloheptyl group would increase its lipophilicity, potentially favoring its use in less polar organic solvents. However, the presence of the polar boronic acid group ensures some solubility in more polar and aqueous media. The reactivity of this compound in purely aqueous versus non-aqueous solvent systems would likely differ, with the optimal conditions depending on the specific coupling partners and catalyst system used. In aqueous media, the formation of the boronate anion is facilitated, which is often the active species in transmetalation. In non-aqueous aprotic solvents, the mechanism might proceed through different intermediates. researchgate.netarkat-usa.org
As a Key Building Block for C-C Bond Formation
This compound serves as a valuable reagent for the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of more complex organic molecules. nih.govwiley-vch.de The boronic acid functional group is a key player in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions. nih.gov The cycloheptylphenyl moiety of this compound can be transferred to other organic molecules, thereby introducing this specific lipophilic group, which can be of interest in the development of new materials and pharmaceutical agents.
The general utility of aryl boronic acids in C-C bond formation is well-established. nih.gov These compounds are favored due to their stability, low toxicity, and compatibility with a wide range of functional groups. nih.gov The C-B bond in this compound can be readily converted into a C-C bond under mild reaction conditions, making it an attractive building block for synthetic chemists.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govgre.ac.uk This reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com
Synthesis of Substituted Biaryl Compounds
This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds containing a cycloheptylphenyl substituent. These reactions are expected to proceed with high efficiency and selectivity. For instance, the coupling of this compound with various aryl halides would yield the corresponding 4-cycloheptyl-1,1'-biphenyl derivatives.
An illustrative example of such a transformation is presented below:
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-Cycloheptyl-4'-methoxy-1,1'-biphenyl | >90 |
| 2 | 1-Iodo-3-nitrobenzene | 4-Cycloheptyl-3'-nitro-1,1'-biphenyl | >85 |
| 3 | 2-Chloropyridine | 2-(4-Cycloheptylphenyl)pyridine | >80 |
This is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura reactions with this compound based on the general reactivity of arylboronic acids.
The reaction conditions for these transformations typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov
Chemo-, Regio-, and Stereoselective Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is known for its high degree of selectivity. While chemoselectivity in reactions involving this compound would depend on the functional groups present in the coupling partner, the reaction is generally tolerant of a wide array of functionalities.
Regioselectivity is a key feature of the Suzuki-Miyaura coupling. When reacting with a di- or polyhalogenated aromatic compound, the reaction can often be controlled to occur at a specific position, depending on the relative reactivity of the halogen atoms (I > Br > Cl). This allows for the selective synthesis of specific isomers.
Stereoselectivity is generally not a factor in the cross-coupling of this compound with achiral aryl halides. However, in cases where the coupling partners are chiral, the stereochemical integrity is typically retained throughout the reaction process.
Heterocyclic Synthesis via Cross-Coupling
This compound can be effectively utilized in the synthesis of various heterocyclic compounds. By coupling with halogenated heterocycles, a cycloheptylphenyl group can be introduced into a wide range of heterocyclic scaffolds, which are prevalent in many biologically active molecules. wiley-vch.de
Examples of potential heterocyclic targets include:
Pyridines: Coupling with halopyridines to form cycloheptylphenyl-substituted pyridines.
Thiophenes: Reaction with bromothiophenes to yield cycloheptylphenylthiophenes.
Indoles: Palladium-catalyzed coupling with haloindoles to introduce the cycloheptylphenyl moiety.
These reactions are of significant interest in medicinal chemistry for the development of new drug candidates.
Multi-Component Reactions Incorporating this compound
While specific examples are not documented, the integration of this compound into multi-component reactions (MCRs) represents a promising area of research. chemrxiv.orgnih.govresearchgate.netnih.gov MCRs, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. Boronic acids can participate in various MCRs, often acting as a key component that introduces an aryl group. chemrxiv.org The development of MCRs involving this compound would provide rapid access to libraries of diverse compounds for screening in drug discovery and materials science.
Utilization in Rhodium-Catalyzed 1,4-Addition Reactions
Beyond palladium-catalyzed cross-coupling, arylboronic acids are also known to participate in rhodium-catalyzed 1,4-addition reactions (conjugate additions) to α,β-unsaturated carbonyl compounds. nih.govrsc.orgorganic-chemistry.org This reaction allows for the formation of a C-C bond at the β-position of the carbonyl compound.
This compound is expected to be a suitable nucleophile in these transformations. The reaction of this compound with an enone, such as cyclohexenone, in the presence of a rhodium catalyst, would yield the corresponding 3-(4-cycloheptylphenyl)cyclohexanone.
A representative reaction is shown below:
| α,β-Unsaturated Carbonyl | Product | Expected Yield (%) |
| Cyclohexen-2-one | 3-(4-Cycloheptylphenyl)cyclohexanone | >90 |
| Methyl vinyl ketone | 4-(4-Cycloheptylphenyl)butan-2-one | >85 |
This is a hypothetical data table illustrating the potential outcomes of rhodium-catalyzed 1,4-addition reactions with this compound based on the general reactivity of arylboronic acids.
These reactions are typically carried out using a rhodium catalyst, such as [Rh(acac)(CO)₂], and often require the presence of a base and an aqueous solvent system. organic-chemistry.org The development of asymmetric versions of this reaction would provide access to chiral β-aryl carbonyl compounds, which are valuable synthetic intermediates. nih.govrsc.org
Applications of this compound in Organic Synthesis
Despite its availability from commercial suppliers, a comprehensive review of scientific literature and chemical databases did not yield specific examples of the application of This compound in the transition metal-catalyzed reactions and synthetic pathways detailed below. The following sections provide a general overview of the expected reactivity and potential applications of arylboronic acids in these contexts, which could be extrapolated to This compound .
Applications of 4 Cycloheptylphenyl Boronic Acid in Materials Science
Incorporation into Functional Polymer Architectures
The introduction of a bulky, non-polar cycloheptyl group onto the phenylboronic acid backbone is expected to significantly influence the properties of resulting polymers. This substituent can enhance solubility in organic solvents, a crucial factor for solution-based processing of polymers, and can disrupt close packing of polymer chains, thereby altering the material's morphology and optoelectronic properties.
(4-Cycloheptylphenyl)boronic acid is an ideal candidate for the synthesis of conjugated polymers and oligomers through Suzuki-Miyaura polycondensation. This palladium-catalyzed reaction is a cornerstone of modern polymer synthesis, allowing for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. In this context, this compound would serve as a key monomer, reacting with a variety of di- or multi-halogenated aromatic compounds to create a diverse range of polymer backbones.
The cycloheptyl group is projected to play a critical role in:
Improving Solubility: One of the major challenges in working with conjugated polymers is their often poor solubility. The bulky and non-polar nature of the cycloheptyl substituent can disrupt intermolecular forces and prevent tight chain packing, leading to significantly improved solubility in common organic solvents. This is essential for characterization and for fabricating thin films for electronic devices.
Tuning Morphology: The steric hindrance provided by the cycloheptyl group can prevent the extensive π-stacking that is common in planar conjugated polymers. This can lead to more amorphous or twisted polymer structures, which can be beneficial for applications such as organic light-emitting diodes (OLEDs) where aggregation-caused quenching needs to be minimized.
Controlling Band Gap: While the electronic contribution of the alkyl group itself is minimal, its steric influence on the polymer backbone's planarity can indirectly affect the electronic band gap. A more twisted backbone generally leads to a larger band gap and blue-shifted absorption and emission spectra.
Table 1: Projected Influence of Alkyl Substituents on Conjugated Polymer Properties
| Property | Effect of Linear Alkyl Chain (e.g., hexyl) | Projected Effect of Bulky Cycloheptyl Group |
| Solubility | Moderate improvement in organic solvents. | High improvement, enabling easier processing. |
| Chain Packing | Allows for significant interdigitation and π-stacking. | Disrupts close packing, leading to more amorphous films. |
| Optical Band Gap | Generally lower due to planar backbone conformation. | Potentially higher, leading to blue-shifted emission. |
| Film Morphology | Often results in semi-crystalline domains. | Likely to form smoother, more uniform amorphous films. |
Beyond linear polymers, this compound can be instrumental in creating more complex, controlled polymer architectures. Its single reactive site makes it an ideal end-capping agent in catalyst-transfer polycondensation reactions. This allows for the synthesis of well-defined block copolymers, where one block could be a conductive polymer and the other a flexible, soluble segment, imparted by the cycloheptylphenyl end-group.
Furthermore, the steric bulk of the cycloheptyl group can influence the kinetics of polymerization. In Suzuki-Miyaura coupling reactions, sterically hindered boronic acids can sometimes lead to slower reaction rates but can also offer greater control over the polymerization process, potentially leading to polymers with lower polydispersity. rsc.org This control is crucial for achieving reproducible material properties and performance in electronic devices.
Precursor for Advanced Organic Materials
The unique combination of a reactive boronic acid and a bulky solubilizing group makes this compound a valuable precursor for a variety of advanced organic materials, particularly in the realm of organic electronics.
In the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), precise control over molecular structure and intermolecular interactions is paramount.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, luminescent materials are prone to aggregation-caused quenching, which reduces device efficiency. By incorporating this compound into the structure of an emissive polymer or a host material, the bulky cycloheptyl groups can act as steric barriers, preventing the close association of chromophores. This spatial isolation can enhance the photoluminescence quantum yield in the solid state, leading to brighter and more efficient OLEDs. The introduction of such bulky groups is a well-established strategy for developing highly efficient blue emitters, which remain a significant challenge in the field.
Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the morphology of the semiconductor thin film and the ordering of the molecules. While excessive disorder is detrimental, the controlled introduction of bulky groups like cycloheptyl can influence the packing motif of the organic semiconductor. This can be used to tune the charge transport pathways and improve device performance. Studies on similar molecules have shown that lateral alkyl chains can reduce π-stacked ensembles, which can be a strategy to modulate transport properties in single-molecule junctions. bohrium.com The improved solubility also facilitates the use of solution-based deposition techniques like spin-coating or inkjet printing, which are essential for large-area, low-cost electronics.
The principles of molecular design using this compound can also be extended to materials for energy applications.
Organic Photovoltaics (OPVs): In OPV donor-acceptor blends, the morphology of the bulk heterojunction is critical for efficient charge separation and transport. The use of this compound as a building block in the donor polymer could provide a means to control the domain sizes and the interface with the acceptor material, driven by the solubility and steric properties of the cycloheptyl group.
Dielectric Materials for Energy Storage: Recent research has shown that phenylboronic acid derivatives can be incorporated into polymer matrices to create materials for high-energy-density capacitors. For example, 4-(dimethylamino)phenylboronic acid has been used in polyetherimide (PEI) films to regulate charge carriers and enhance energy storage at high temperatures. bldpharm.com It is plausible that this compound could play a similar role, with its bulky, non-polar group potentially improving the dielectric breakdown strength and thermal stability of the polymer matrix.
Role in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
MOFs and COFs are crystalline porous materials constructed from molecular building blocks. The properties of these frameworks, such as pore size, surface area, and chemical functionality, can be precisely tuned by choosing appropriate organic linkers.
This compound can serve as a functional linker or modulator in the synthesis of both MOFs and COFs.
In COF Synthesis: Boronic acids are primary building blocks for a large class of COFs, where they undergo self-condensation or react with polyol linkers to form robust, porous networks. The use of this compound as a linker would directly incorporate the cycloheptyl moiety into the framework walls. This could lead to COFs with:
Tunable Porosity: The bulky nature of the cycloheptyl group would create larger pores compared to using simple phenylboronic acid.
Enhanced Stability: The hydrophobic nature of the cycloheptyl groups could improve the framework's resistance to moisture, a common limitation of boronic acid-based COFs.
Tailored Surface Properties: The pores would be lined with non-polar cycloheptyl groups, making the COF an excellent candidate for the adsorption of non-polar guests or for use as a stationary phase in chromatography. Research has demonstrated the functionalization of COFs with boronic acids for various applications, and the incorporation of a bulky alkyl group like cycloheptyl represents a logical next step in designing frameworks with customized properties. sigmaaldrich.combldpharm.comdntb.gov.ua
Table 2: Projected Applications of this compound in Porous Frameworks
| Framework Type | Potential Role of this compound | Resulting Property/Application |
| MOFs | As a modulating linker or functional side group. | Creation of hydrophobic pores for selective adsorption of organic pollutants. |
| COFs | As a primary structural linker in boronate-ester linked frameworks. | Increased pore size, enhanced hydrothermal stability, and a non-polar internal surface. |
Topology and Porosity Control in MOF/COF Synthesis
The cycloheptyl group in this compound serves as a bulky steric modulator. Its non-planar and conformationally flexible nature can influence the packing of the framework during its formation, leading to the creation of larger pores and specific network topologies. While direct studies on MOFs and COFs synthesized solely with this compound are not extensively documented in publicly available research, the principles derived from similar systems using bulky ligands provide a strong indication of its potential. For instance, the introduction of sterically demanding groups has been shown to result in frameworks with higher surface areas and larger pore volumes compared to their non-substituted counterparts.
The table below illustrates the conceptual impact of a bulky cycloalkyl group, such as cycloheptyl, on the properties of a hypothetical COF, drawing parallels from established research on sterically hindered linkers.
| Linker | Resulting COF Topology | Pore Size (Å) | Surface Area (m²/g) |
| Phenylboronic acid | Interpenetrated | 8 | 800 |
| This compound | Non-interpenetrated | 15 | 1500 |
| This table presents hypothetical data based on established principles of using bulky linkers to control framework topology and porosity. |
Functionalization of Framework Materials
The functionalization of MOFs and COFs is a critical step in tailoring their properties for specific applications. This can be achieved either by pre-functionalizing the organic linkers before synthesis or by post-synthetic modification of the framework. This compound can be employed as a functionalizing agent to introduce both hydrophobicity and specific interaction sites into a framework material. technologypublisher.com
The cycloheptyl group imparts a significant degree of hydrophobicity to the material. This is particularly advantageous for applications involving the selective adsorption of non-polar molecules from polar media, or for enhancing the stability of the framework in the presence of water.
Furthermore, the boronic acid moiety itself is a versatile functional group. It can serve as an anchor point for further post-synthetic modifications, allowing for the covalent attachment of other functional molecules, such as catalytic species or responsive dyes. technologypublisher.com The process of functionalizing a pre-existing framework with this compound allows for the precise introduction of these properties without altering the underlying topology of the parent framework.
Development of Responsive Materials through Boron-Oxygen Interactions
Boronic acids are well-known for their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), forming boronate esters. This interaction is dynamic and can be influenced by external stimuli, most notably pH and the presence of competing diols. This property is the foundation for creating a wide range of responsive materials. acs.orgmdpi.com
Materials incorporating this compound can be designed to respond to changes in their environment. For example, a polymer functionalized with this boronic acid can be cross-linked with a diol-containing polymer to form a hydrogel. This hydrogel can then be disassembled by a change in pH or by the introduction of a molecule with a higher affinity for the boronic acid, such as glucose. nih.gov This stimulus-responsive behavior is critical for applications in drug delivery, sensing, and self-healing materials. researchgate.netmdpi.com
The following table outlines the responsive characteristics of a hypothetical hydrogel system based on this compound.
| Stimulus | Material Response | Potential Application |
| Decrease in pH | Cleavage of boronate ester cross-links | pH-triggered drug release |
| Introduction of Glucose | Competitive binding, disassembly of cross-links | Glucose sensing, self-regulated insulin (B600854) delivery |
| This table illustrates the potential responsive behaviors of materials incorporating this compound based on the known chemistry of boronic acids. |
Computational and Theoretical Investigations of 4 Cycloheptylphenyl Boronic Acid
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling detailed analysis of a molecule's electronic makeup. For arylboronic acids, DFT is routinely used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com
For (4-Cycloheptylphenyl)boronic acid, the HOMO is expected to be distributed across the π-system of the phenyl ring, characteristic of aryl compounds. The LUMO is anticipated to be primarily located on the vacant p-orbital of the boron atom, which makes it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. taylorandfrancis.com A smaller gap generally implies higher reactivity. taylorandfrancis.com DFT calculations on similar molecules like 3-fluorophenylboronic acid have been used to determine these energy levels and their corresponding gap. nih.gov
Table 1: Projected Frontier Molecular Orbital Properties of this compound
| Property | Projected Value | Description |
| HOMO Energy | ~ -6.5 eV | The energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | ~ -1.0 eV | The energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | The energy difference between the HOMO and LUMO, correlating with chemical stability and reactivity. |
Note: The values presented are illustrative and based on typical DFT calculation results for structurally related arylboronic acids.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other. libretexts.orgavogadro.cc The color-coding on an MEP surface indicates regions of varying electrostatic potential: red signifies electron-rich areas (negative potential), while blue denotes electron-poor areas (positive potential), with other colors like green and yellow representing intermediate values. youtube.comresearchgate.net
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atoms of the boronic acid group, indicating their nucleophilic character.
Positive Potential (Blue): Located around the acidic hydrogen atoms of the hydroxyl groups, highlighting their susceptibility to deprotonation by a base. wuxiapptec.com
Neutral/Slightly Negative (Green/Yellow): Spread across the cycloheptyl and phenyl hydrocarbon portions.
DFT calculations also allow for the determination of partial atomic charges, quantifying the electron distribution at the atomic level.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound
| Atom | Hypothetical Charge (a.u.) | Implication |
| Boron (B) | Positive | Acts as a Lewis acid center. |
| Oxygen (O) | Negative | Nucleophilic and involved in hydrogen bonding. |
| Acidic Hydrogen (H) | Positive | Prone to abstraction by a base. |
| Ipso-Carbon (C1) | Slightly Negative | The carbon atom attached to the boron group. |
Note: These charge values are generalized based on theoretical studies of similar boronic acid compounds. nih.gov
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, particularly complex catalytic cycles like the Suzuki-Miyaura cross-coupling reaction, which is a primary application for arylboronic acids. libretexts.orgyoutube.com
The Suzuki-Miyaura coupling involves a palladium catalyst to form a new carbon-carbon bond. youtube.com The catalytic cycle generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies can model the geometry and energy of the transition state for each elementary step. researchgate.net
Oxidative Addition: The initial step where an aryl halide adds to the Pd(0) catalyst.
Transmetalation: This is the key step involving the boronic acid. It is widely accepted that the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then transfers its aryl group (the 4-cycloheptylphenyl group) to the palladium center, often through an intermediate with a Pd-O-B linkage. acs.orgrsc.org Characterizing the transition state of this step is crucial for understanding the reaction's efficiency.
Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated.
The ability of boronic acids to form stable adducts with active site residues is also the principle behind their use as transition state inhibitors for certain enzymes, a field where computational modeling is also heavily applied. nih.govontosight.ai
Table 3: Illustrative Reaction Energetics for a Generic Suzuki Coupling Pathway
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Pd(0) Catalyst + Aryl Halide + Boronic Acid | 0.0 (Reference) |
| TS_OA | Transition State of Oxidative Addition | +15 to +20 |
| Pd(II) Intermediate | Product of Oxidative Addition | +5 to +10 |
| TS_TM | Transition State of Transmetalation | +18 to +25 |
| Coupled Intermediate | Product of Transmetalation | -5 to -10 |
| TS_RE | Transition State of Reductive Elimination | +10 to +15 |
| Products | Coupled Biaryl + Regenerated Catalyst | -20 to -30 |
Note: This table presents a generalized and hypothetical energy profile for a Suzuki-Miyaura reaction, based on computational studies of related systems. researchgate.net The actual values depend heavily on the specific substrates, catalyst, and conditions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics focuses on electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This approach is ideal for studying the conformational flexibility and non-covalent interactions of this compound.
MD simulations can explore the various spatial arrangements (conformations) of the molecule. Key areas of flexibility in this compound include:
The puckering of the seven-membered cycloheptyl ring, which can adopt several low-energy conformations like the chair and boat forms. youtube.com
The rotation around the single bond connecting the cycloheptyl ring to the phenyl group.
The rotation of the boronic acid group relative to the plane of the phenyl ring, which can influence its reactivity and intermolecular interactions. nih.gov
MD simulations can also model how this compound interacts with solvent molecules or with other molecules of its kind. This is important for understanding its solubility and its tendency to form aggregates, such as the trimeric boroxine (B1236090) anhydrides that boronic acids are known to form upon dehydration. acs.org These simulations can quantify important non-covalent interactions that govern its bulk properties.
Table 4: Intermolecular Interactions of this compound Studied by MD Simulations
| Interaction Type | Description |
| Hydrogen Bonding | Between the boronic acid's -OH groups and solvent molecules (e.g., water, THF) or other boronic acid molecules. |
| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. nih.gov |
| van der Waals Forces | General attractive or repulsive forces between the cycloheptyl and phenyl groups. |
| Hydrophobic Interactions | The tendency of the nonpolar cycloheptylphenyl moiety to aggregate in aqueous environments. |
Prediction of Spectroscopic Signatures using Computational Methods
Computational spectroscopy, a branch of computational chemistry, plays a crucial role in the interpretation and prediction of experimental spectra. aip.org By employing quantum mechanical calculations, it is possible to simulate the spectroscopic properties of this compound, which can aid in its characterization and the analysis of its structural and electronic features. The primary spectroscopic techniques that can be computationally modeled include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of peaks to specific protons and carbon atoms within the molecule.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common DFT method.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.8 - 8.2 | 130.0 - 135.0 |
| Aromatic C-B | - | 138.0 - 142.0 |
| Aromatic C-Cycloheptyl | - | 145.0 - 150.0 |
| Cycloheptyl CH | 2.5 - 2.9 | 45.0 - 50.0 |
| Cycloheptyl CH₂ | 1.4 - 1.8 | 26.0 - 30.0 |
Infrared (IR) and Raman Spectroscopy:
The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3600 - 3700 | Boronic acid hydroxyl group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl ring C-H bonds |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Cycloheptyl group C-H bonds |
| C=C Stretch (Aromatic) | 1580 - 1620 | Phenyl ring skeletal vibrations |
Understanding Solvent Effects and Solvation Models in Reaction Mechanisms
The solvent in which a reaction is carried out can significantly influence its rate, selectivity, and even the reaction pathway itself. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, understanding the role of the solvent is critical for optimizing reaction conditions. beilstein-journals.org Computational chemistry offers various solvation models to simulate the effects of the solvent environment on the reacting molecules.
Implicit vs. Explicit Solvation Models:
Two primary approaches are used to model solvent effects: implicit and explicit solvation models.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgrsc.org For reactions in protic solvents like water or alcohols, explicit solvation models can be essential for accurately describing the reaction mechanism. rsc.org
Application to Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a key application for arylboronic acids like this compound. libretexts.orgresearchgate.net The reaction mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The solvent plays a crucial role in each of these steps, particularly in the transmetalation step where the boronic acid is activated by a base.
Computational studies can be employed to investigate the energy profiles of the Suzuki-Miyaura reaction of this compound in different solvents. By comparing the activation energies of key transition states in various solvent models, it is possible to predict which solvents will favor the reaction.
The table below illustrates a hypothetical comparison of the calculated activation energy for the transmetalation step in the Suzuki-Miyaura reaction of this compound using different solvation models and solvents.
Table 3: Calculated Activation Energy (ΔG‡) for the Transmetalation Step in Different Solvents
| Solvent | Dielectric Constant | Solvation Model | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Toluene | 2.4 | Implicit (SMD) | 22.5 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | Implicit (SMD) | 20.1 |
| Dimethylformamide (DMF) | 36.7 | Implicit (SMD) | 18.7 |
| Water | 78.4 | Implicit (SMD) | 17.2 |
These theoretical investigations, by providing a molecular-level understanding of spectroscopic properties and reaction mechanisms, are invaluable for the rational design of synthetic routes and the development of new applications for this compound.
Environmental and Sustainability Aspects of 4 Cycloheptylphenyl Boronic Acid Chemistry
Development of More Sustainable Synthetic Pathways
The synthesis of arylboronic acids, including (4-Cycloheptylphenyl)boronic acid, traditionally involves multi-step processes that can use hazardous reagents and generate significant waste. The Suzuki-Miyaura coupling reaction is a cornerstone in this field, and much effort is directed at making this and other related processes more sustainable. nih.govmdpi.comlibretexts.org
A key aspect of green chemistry is the shift from fossil-based feedstocks to renewable resources. In the context of arylboronic acid chemistry, this can involve using biomass-derived solvents, reagents, or catalysts.
Research Findings:
Biomass-derived Catalytic Supports: Researchers have explored using materials derived from biomass, such as cellulose (B213188) or sugarcane bagasse, as supports for catalysts in reactions involving arylboronic acids. mdpi.com For example, chemically modified cellulose has been used to support copper catalysts for the ipso-hydroxylation of arylboronic acids, a process that converts them into phenols under environmentally friendly conditions. mdpi.com
Waste Valorization: Agricultural waste is being repurposed for chemical synthesis. An innovative approach uses a water extract of pomegranate peel ash (WEPA) as a renewable, basic reaction medium for the copper-catalyzed synthesis of phenols from arylboronic acids. tandfonline.comtandfonline.com This method avoids volatile organic solvents and external oxidants, operating at room temperature. tandfonline.com
The catalysts used in arylboronic acid synthesis, often based on precious metals like palladium, are a major cost and environmental concern. Developing recyclable catalyst systems is a primary goal for sustainable chemical production. mdpi.com
Key Strategies and Findings:
Heterogeneous Catalysts: Supporting the catalyst on a solid material (heterogenization) allows for easy separation from the reaction mixture and reuse. mdpi.com Examples include:
Polymer-Supported Catalysts: Palladium-N-heterocyclic carbene (Pd-NHC) complexes have been attached to polystyrene supports. These catalysts have been successfully used in Suzuki-Miyaura reactions and can be recovered and reused multiple times (e.g., eight times) while maintaining high activity. nih.govnih.gov
Silica-Based Catalysts: Palladium acetate (B1210297) has been immobilized within hollow-shell silica (B1680970) structures. This system proved effective for Suzuki coupling and could be reused at least five times with high yields. mdpi.com
Magnetic Nanoparticles: Supporting catalysts on magnetic nanoparticles allows for simple recovery using an external magnet. This approach has been demonstrated for copper-catalyzed reactions.
Homogeneous Recyclable Catalysts: While heterogeneous catalysts are easier to separate, they can sometimes suffer from lower activity or leaching of the metal. mdpi.com Novel ligand designs are enabling the recycling of homogeneous catalysts. For instance, specialized Germanium-Phosphine (GAP) ligands have been developed for palladium catalysts, allowing the homogeneous system to be recycled over 10 times in Suzuki-Miyaura couplings. acs.org
Table 1: Examples of Recyclable Catalyst Systems for Arylboronic Acid Reactions
| Catalyst System | Support/Ligand | Reaction Type | Reusability | Reference |
|---|---|---|---|---|
| Pd-NHC Complex | Polystyrene Polymer | Suzuki-Miyaura Coupling | Up to 8 cycles with high activity | nih.govnih.gov |
| Palladium Acetate | Hollow-Shell Silica | Suzuki-Miyaura Coupling | At least 5 cycles with >90% yield | mdpi.com |
| Palladium-GAP | Germanium-Phosphine (GAP) Ligands | Suzuki-Miyaura Coupling | 10 cycles with consistent activity | acs.org |
| Copper(I) Complex | Polythiophene-functionalized Magnetic Carbon Nanotubes | Suzuki-Miyaura Coupling | Not specified, but designed for retrieval | mdpi.com |
Atom Economy and Green Chemistry Metrics in Production
Green chemistry metrics are essential tools for quantifying the sustainability of a chemical process. semanticscholar.org They help chemists compare different synthetic routes and identify areas for improvement. For a compound like this compound, applying these metrics can guide the development of more efficient and less wasteful production methods.
Key Metrics:
Atom Economy (AE): Proposed by Barry Trost, AE measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Direct boronylation methods, which create the C-B bond by functionalizing a C-H bond, are considered highly atom-economical. nih.gov
E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, calculates the total mass of waste produced per kilogram of product. A lower E-factor signifies a greener process. semanticscholar.org
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (water, solvents, reagents, reactants) used in a process to the mass of the final product. semanticscholar.orgmdpi.com
A comparative analysis of different synthetic strategies for a generic di-arylated product, which involves a Suzuki-Miyaura coupling with a phenylboronic acid, highlights the impact of the chosen methodology on green metrics.
Table 2: Illustrative Green Metrics Comparison for a Synthetic Process Involving Phenylboronic Acid
| Synthetic Strategy | Yield | E-Factor | Reaction Mass Efficiency (RME) | Reference |
|---|---|---|---|---|
| "Classical" Suzuki-Miyaura (via bromination) | - | 121 | - | researchgate.net |
| Direct C-H Arylation in Deep Eutectic Solvent (DES) | - | 52 | 0.287 | researchgate.net |
| Direct C-H Arylation in Industrial Wastewater | 74% | 31 | 0.237 | researchgate.net |
This table illustrates how newer methods like direct C-H arylation, especially when using waste streams like industrial wastewater as the solvent, can dramatically reduce the E-Factor compared to classical approaches.
Waste Minimization and Byproduct Management Strategies
Reducing waste in the production of this compound involves a multi-faceted approach, from solvent choice to byproduct handling. researchgate.net
Key Strategies:
Solvent Selection: Replacing volatile organic compounds (VOCs) with greener alternatives is a priority. Water is an ideal green solvent, and methods are being developed to perform Suzuki-Miyaura reactions and other arylboronic acid transformations in aqueous media, sometimes using surfactants to create micelles that facilitate the reaction. organic-chemistry.orgnih.gov
Catalyst-Free and Additive-Free Reactions: Some modern synthetic methods aim to eliminate the need for metal catalysts or other additives. For instance, photo-induced borylation of haloarenes can proceed without a metal catalyst, reducing a potential source of waste. organic-chemistry.org
Byproduct Management: The primary byproducts in many boronic acid syntheses are salts resulting from the base used in the reaction. Management strategies include:
Aqueous Extraction: Boronic acids and their byproducts can often be separated through pH-adjusted aqueous extractions. researchgate.net
Recrystallization: This can be an effective method for purifying the final product and separating it from unreacted starting materials and byproducts.
Stoichiometric Control: Carefully controlling the ratio of reactants can ensure that a valuable or hard-to-remove starting material, such as the boronic acid itself, is completely consumed, simplifying purification. researchgate.net
Mechanistic Studies of Environmental Degradation Pathways
Understanding how this compound might break down in the environment is crucial for assessing its long-term impact. The primary degradation pathways for arylboronic acids are expected to be hydrolysis and photolysis. nih.govnih.gov
Hydrolysis is the breakdown of a compound due to reaction with water. For boronic acids, this can occur in several ways:
Deboronation: The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of some oxidants or specific catalysts, to yield the corresponding arene (cycloheptylbenzene) or phenol (B47542) (4-cycloheptylphenol). wikipedia.org Some substituted phenylboronic acids, such as certain nitro-substituted variants, are known to be susceptible to hydrolytic deboronation. nih.gov
Boronate Ester Hydrolysis: If the boronic acid is protected as an ester (e.g., a pinacol (B44631) ester), hydrolysis is the reaction used to deprotect it back to the active boronic acid. organic-chemistry.orgnih.gov This process is typically facilitated by acid or base. nih.gov The pKa of the boronic acid, which for arylboronic acids is often in the range of 7-10, influences its state and reactivity in aqueous environments of varying pH. nih.govmdpi.com
Photolysis is degradation caused by light energy. Aryl compounds are often photoreactive.
Direct Photolysis: The aromatic ring in this compound can absorb UV light, which can lead to an excited state. This excited state may have enough energy to cause bond cleavage, potentially breaking the C-B bond or initiating other radical reactions. acs.org
Indirect Photolysis: The compound could be degraded by reactive species, such as hydroxyl radicals, that are themselves generated by the action of sunlight on other substances in the environment (e.g., nitrates or dissolved organic matter). copernicus.org Studies on other aromatic compounds show that photolysis can lead to the formation of phenols and other degradation products. rsc.org The presence of photosensitizers in the environment can accelerate this process.
Table 3: Potential Environmental Degradation Pathways for Arylboronic Acids
| Degradation Pathway | Mechanism | Key Factors | Potential Products |
|---|---|---|---|
| Hydrolysis | Cleavage of C-B or B-O bonds by water. | pH, temperature, presence of oxidants or catalysts. | Phenols, arenes, boric acid. |
| Photolysis | Bond cleavage initiated by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. | Phenols, radical species, further degradation products. |
Future Perspectives and Emerging Research Directions for 4 Cycloheptylphenyl Boronic Acid
Exploration of Novel Catalytic Transformations and Methodologies
The field of boronic acid chemistry is expanding beyond its traditional role in palladium-catalyzed cross-coupling reactions. Arylboronic acids are now recognized as versatile catalysts in their own right. rsc.orgresearchgate.net Future research on (4-Cycloheptylphenyl)boronic acid could explore its utility in boronic acid catalysis (BAC), where the boronic acid moiety reversibly activates hydroxyl groups in molecules like carboxylic acids and alcohols. rsc.orgresearchgate.net The presence of the bulky cycloheptyl group could introduce unique selectivity in these transformations, potentially creating catalysts for specific substrates that are not well-served by existing options.
Furthermore, emerging research in photoredox catalysis opens new avenues. Light-driven, multi-component reactions have been developed using boronic acid derivatives as radical precursors for the synthesis of complex molecules. chemrxiv.org Investigating the photochemical behavior of this compound could lead to novel methods for generating alkyl radicals under mild conditions, with the cycloheptylphenyl fragment being incorporated into complex molecular scaffolds.
| Potential Catalytic Application | Investigated Principle | Potential Advantage of Cycloheptyl Group |
| Asymmetric Amide Formation | Boronic Acid Catalysis (BAC) of carboxylic acids and amines. researchgate.net | The steric hindrance of the cycloheptyl group could influence the transition state, potentially inducing enantioselectivity. |
| Selective Friedel-Crafts Reactions | BAC activation of alcohols to form carbocation intermediates. researchgate.net | The lipophilic nature of the cycloheptyl group may enhance solubility in non-polar solvents, improving reaction efficiency. |
| Photoredox Aminoalkylation | Light-driven generation of radicals from boronic acids. chemrxiv.org | The cycloheptyl group could modulate the electrochemical properties of the boronic acid, tuning its reactivity in photoredox cycles. |
Integration into Automated and High-Throughput Synthesis Platforms
The drive to accelerate drug discovery and materials science has spurred the development of automated synthesis platforms. Recent advancements have enabled rapid, iterative cross-coupling using stable boronate intermediates, significantly reducing the time required for each synthetic cycle. chemrxiv.org this compound, likely convertible to a more stable boronate ester (e.g., pinacol (B44631) or MIDA), is a prime candidate for integration into these automated systems.
Its incorporation would allow for the systematic introduction of the bulky and lipophilic cycloheptylphenyl moiety into large libraries of small molecules. This is particularly valuable in medicinal chemistry, where such groups can enhance metabolic stability or tune binding interactions. The challenge of potential protodeboronation, a common side reaction for arylboronic acids, can now be mitigated by using more robust boronate esters, making its use in multi-step automated synthesis more feasible. chemrxiv.org
Development of Advanced Materials with Tunable Properties
Boronic acids are crucial building blocks for advanced materials, most notably Covalent Organic Frameworks (COFs). nih.gov These crystalline porous polymers are constructed from organic linkers, and the reversible nature of boronic acid condensation is key to their formation. The introduction of this compound as a linker in COF synthesis could lead to materials with novel properties. The bulky cycloheptyl group would influence the pore size, shape, and surface chemistry of the resulting framework, potentially creating materials tailored for specific gas storage or separation applications.
Beyond COFs, arylboronic acids have been used to functionalize other materials. For instance, they can be employed in the hydroarylation of fullerenes (C60) to alter their electronic properties for applications in molecular electronics. diva-portal.org The cycloheptyl group in this compound could serve as a solubilizing agent or as a dielectric spacer, allowing for fine-tuning of the electronic and physical properties of the resulting fullerene derivatives.
Application in Supramolecular Chemistry and Self-Assembly Processes
The boronic acid functional group is an effective hydrogen bond donor and acceptor, making it a valuable component in supramolecular chemistry. nih.gov Similar to carboxylic acids, the –B(OH)₂ group can form predictable hydrogen-bonding networks, leading to the self-assembly of complex architectures. Studies on other substituted phenylboronic acids have shown they can form diverse structures like stacked layers and helical chains. nih.gov
The future application of this compound in this area lies in understanding how the large, non-polar cycloheptyl group directs self-assembly. This group would likely favor packing arrangements that minimize unfavorable interactions with the polar boronic acid networks, potentially leading to unique and complex supramolecular structures. These structures could find use in creating novel gels, liquid crystals, or host-guest systems where the cycloheptyl-lined cavities could encapsulate specific guest molecules.
Mechanistic Elucidation of Less Understood or Emerging Reactivities
While the Suzuki-Miyaura coupling is a cornerstone of organic synthesis, subtle mechanistic aspects, particularly those involving sterically hindered or electronically unique coupling partners, are still under investigation. A key area of future research would be the detailed mechanistic study of this compound in such reactions. The steric bulk of the cycloheptyl group could significantly impact the rates of transmetalation and reductive elimination, the key steps in the catalytic cycle.
Another area for mechanistic study is protodeboronation, the undesired cleavage of the C–B bond. chemrxiv.org Understanding the kinetics and pathways of this side reaction for a sterically demanding substrate like this compound would be crucial for optimizing its use in synthesis. Such studies could reveal how the conformation of the cycloheptyl ring influences the stability and reactivity of the boronic acid moiety, providing valuable insights for the design of more robust boronic acid reagents.
Opportunities in Flow Chemistry and Microreactor Technology for Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. The synthesis and application of boronic acids are well-suited to this technology. For example, the preparation of boronic acids often involves organolithium or Grignard reagents at low temperatures, conditions that are managed more effectively and safely in a microreactor. google.comgoogle.com
Future work could focus on developing a continuous flow synthesis of this compound. Furthermore, its subsequent use in reactions like Suzuki coupling or boronic acid catalysis could be performed in-line in a multi-step flow system. The adaptation of photoredox reactions involving boronic acids to photo-flow reactors has already been demonstrated, suggesting that light-driven transformations with this compound could also be efficiently scaled up using this technology. chemrxiv.org
| Flow Chemistry Application | Advantage over Batch Processing | Research Goal |
| Synthesis of this compound | Precise control of low-temperature reactions, improved safety with organometallics. google.com | Develop a continuous, scalable manufacturing process. |
| Suzuki-Miyaura Coupling | Rapid parameter screening (temperature, residence time, catalyst loading), reduced byproduct formation. | High-throughput optimization of coupling reactions involving the title compound. |
| Photochemical Reactions | Uniform light irradiation, efficient mixing, safe handling of radical intermediates. chemrxiv.org | Scale-up of novel photoredox transformations using the title compound. |
Interdisciplinary Research Avenues with Engineering and Physics Disciplines
The unique properties of this compound make it a candidate for interdisciplinary research bridging chemistry with materials engineering and physics. The self-assembly properties discussed in section 9.4 could be harnessed by engineers to design "smart" surfaces or responsive hydrogels. The cycloheptyl group could respond to external stimuli such as temperature or solvent polarity, leading to tunable material properties.
In the realm of physics, molecules with specific electronic and structural characteristics are of interest for molecular electronics. The functionalization of conductive surfaces or nanomaterials like fullerenes with this compound could be explored. diva-portal.org Physicists could then study how the cycloheptyl group, acting as an insulating spacer, affects charge transport through a single-molecule junction. This could contribute to the fundamental understanding of electron tunneling and the design of next-generation electronic components.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for (4-Cycloheptylphenyl)boronic acid, and what analytical techniques are critical for structural validation?
- Methodology : Arylboronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and bis(pinacolato)diboron. For this compound, a cycloheptyl-substituted aryl halide precursor could react with a boron source under palladium catalysis. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential to confirm the boronic acid moiety and cycloheptyl substitution. Mass spectrometry (MS), particularly MALDI-MS or LC-MS/MS, should be employed to verify molecular weight and purity. Derivatization with diols (e.g., 1,2-ethanediol) can stabilize the boronic acid and prevent cyclization/trimerization during analysis .
Q. What experimental conditions optimize boronic acid-diol binding selectivity for glycoprotein studies?
- Methodology : Secondary interactions (e.g., hydrophobic effects from the cycloheptyl group) may interfere with selectivity. To mitigate this, use buffered systems (e.g., phosphate-borate at pH 8–9) to enhance diol-specific binding. Surface plasmon resonance (SPR) or affinity chromatography with controlled buffer ionic strength can isolate glycoprotein interactions. For example, AECPBA-modified surfaces require borate buffers at elevated pH to disrupt non-specific binding .
Advanced Research Questions
Q. How can stopped-flow kinetics elucidate the binding mechanism of this compound with diol-containing biomolecules?
- Methodology : Stopped-flow fluorescence or absorbance spectroscopy enables real-time monitoring of binding kinetics. For instance, mix this compound with a fluorescent diol (e.g., alizarin red S) and measure kon/koff rates. The cycloheptyl group’s steric effects may slow binding compared to smaller arylboronic acids. Compare results to thermodynamic data (e.g., isothermal titration calorimetry) to assess whether kinetics or thermodynamics dominate affinity .
Q. How does the cycloheptyl substituent influence the pKa and binding properties of this compound?
- Methodology : The electron-donating cycloheptyl group may lower the boronic acid’s pKa, enhancing its reactivity at physiological pH. Use ¹¹B NMR titration (in D2O or DMSO-d6) to determine pKa. Correlate chemical shifts with binding constants (via ¹H NMR or fluorescence) for diols like fructose or glucose. Computational modeling (e.g., DFT) can predict electronic effects and guide structural optimization .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?
- Methodology : Boroxine formation (dehydration/trimerization) complicates MS interpretation. Derivatize the boronic acid with a diol (e.g., mannitol) to form a stable cyclic ester prior to MALDI-MS. Alternatively, use a matrix that minimizes thermal decomposition, such as α-cyano-4-hydroxycinnamic acid (CHCA). Validate results with ESI-MS, which is less prone to boroxine artifacts .
Q. How can this compound be integrated into dynamic covalent hydrogels for drug delivery?
- Methodology : Exploit reversible boronate ester formation with polysaccharides (e.g., alginate). Incorporate the boronic acid into a polymer backbone (e.g., PEG-boronic acid conjugates) and crosslink with diol-rich macromolecules. Use visible-light-responsive azobenzene-boronic acid hybrids (e.g., as in ) to tune hydrogel stiffness via photoisomerization, enabling controlled drug release .
Data Contradictions and Resolution
Q. Discrepancies in reported binding affinities of arylboronic acids: How to reconcile conflicting data?
- Resolution : Variations in buffer composition (e.g., pH, ionic strength) and diol stereochemistry significantly affect binding constants. Standardize experimental conditions (e.g., pH 7.4 PBS) and validate with orthogonal methods (e.g., SPR vs. fluorescence). For this compound, steric hindrance from the cycloheptyl group may reduce affinity compared to planar arylboronic acids, necessitating structure-activity relationship (SAR) studies .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
